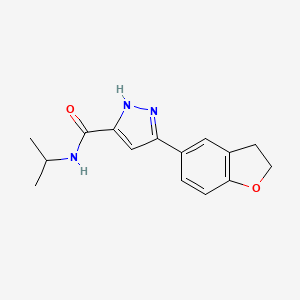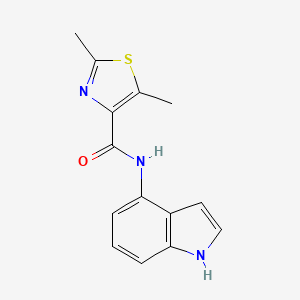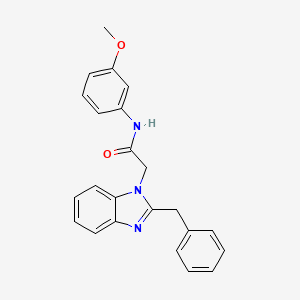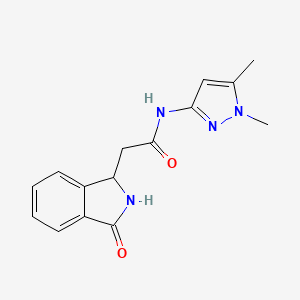
5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-ETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups, including an ethoxyphenyl group, a furan-2-carbonyl group, a hydroxy group, and a methoxyethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and a phenol derivative.
Furan-2-Carbonyl Group Addition: The furan-2-carbonyl group can be added via a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Hydroxy and Methoxyethyl Group Introduction: The hydroxy group can be introduced through a hydroxylation reaction, while the methoxyethyl group can be added via an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-ETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The furan-2-carbonyl group can be reduced to a furan-2-methyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a methylated furan derivative.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(3-ETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3-ETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-METHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-ETHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with different substituents.
5-(3-ETHOXYPHENYL)-4-(THIOPHEN-2-CARBONYL)-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Contains a thiophene ring instead of a furan ring.
Uniqueness
5-(3-ETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-(2-METHOXYETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H21NO6 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H21NO6/c1-3-26-14-7-4-6-13(12-14)17-16(18(22)15-8-5-10-27-15)19(23)20(24)21(17)9-11-25-2/h4-8,10,12,17,23H,3,9,11H2,1-2H3 |
Clé InChI |
CAVQSGUZWULMDU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B11130680.png)
![1-(azepan-1-yl)-2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11130681.png)
![3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(2-pyridyl)ethyl]benzamide](/img/structure/B11130688.png)


![2-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11130711.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]nicotinamide](/img/structure/B11130716.png)
![3-[3-oxo-3-(4-phenylpiperazino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11130723.png)


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B11130740.png)
![2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B11130748.png)
![2-(Furan-2-ylmethyl)-7-methyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130750.png)
![2-amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11130767.png)
